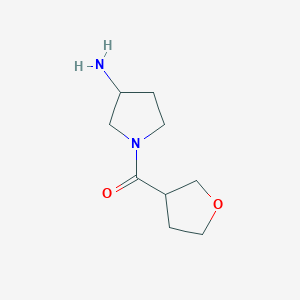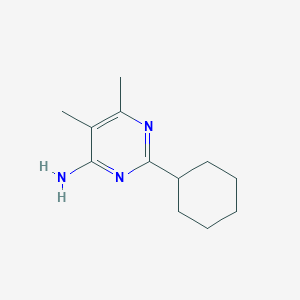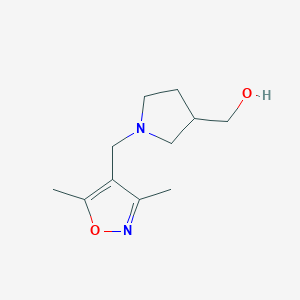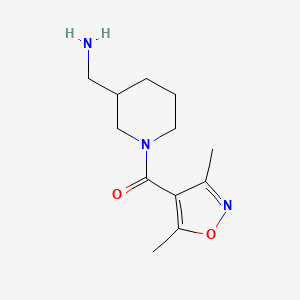
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including “4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine”, have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal properties . They can be used in the development of new drugs to combat various microbial and fungal infections .
Antiparasitic Applications
Pyrimidine derivatives have also been reported to exhibit antiparasitic properties . This makes them potential candidates for the development of antiparasitic drugs .
Diuretic Applications
These compounds have been reported to have diuretic properties . They can potentially be used in the treatment of conditions that benefit from increased urine production .
Antitumor Applications
Pyrimidine derivatives have been reported to exhibit antitumor properties . They can potentially be used in the development of new antitumor drugs .
Antifilarial Applications
These compounds have shown antifilarial properties . They can potentially be used in the treatment of filarial diseases .
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives have been reported to inhibit DNA topoisomerase II . This makes them potential candidates for the development of drugs that target this enzyme .
Antitubercular Agents
These compounds have been reported to exhibit antitubercular properties . They can potentially be used in the development of new antitubercular drugs .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYULACDXUIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



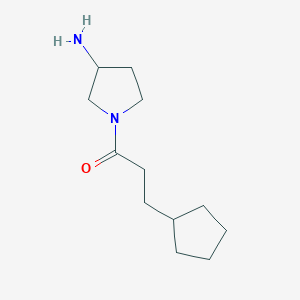
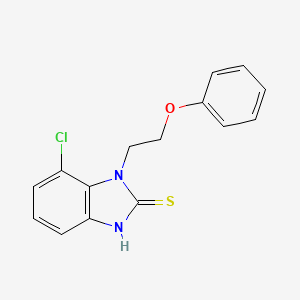
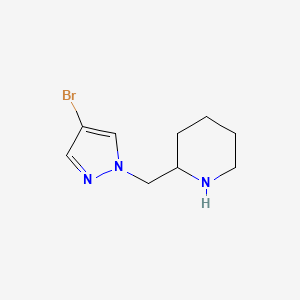

![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
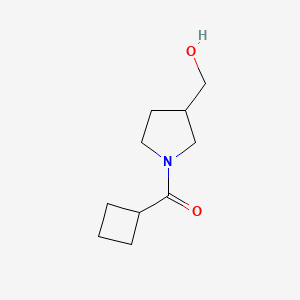
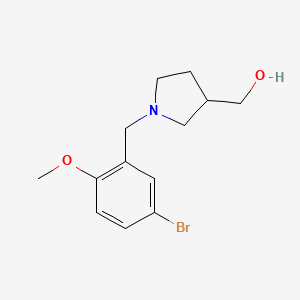
![N-[(oxan-4-yl)methyl]oxan-4-amine](/img/structure/B1491422.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
